
BnO-PEG4-CH2COOH
Overview
Description
BnO-PEG4-CH2COOH is a polyethylene glycol (PEG)-based linker compound featuring a benzyloxy (BnO) group at one terminus and a carboxylic acid (-COOH) at the other. The benzyloxy group serves as a protective moiety, which can be selectively removed (e.g., via hydrogenolysis) for controlled chemical modifications, while the carboxylic acid enables conjugation with amines or other nucleophiles. This compound is primarily used in multi-step synthesis, drug delivery, and bioconjugation applications where temporary protection of reactive sites is required.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BnO-PEG4-CH2COOH typically involves organic synthesis methodsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniques. The process is optimized to ensure consistency, scalability, and cost-effectiveness. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: BnO-PEG4-CH2COOH undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Overview
BnO-PEG4-CH2COOH is a heterobifunctional polyethylene glycol (PEG) derivative that combines a benzyl group (BnO), a PEG chain with four ethylene glycol units (PEG4), and a carboxylic acid group (CH2COOH). This unique structure imparts versatile properties that are leveraged in various scientific and industrial applications, particularly in drug delivery systems, diagnostics, and therapeutic formulations.
Drug Delivery Systems
This compound is extensively utilized in drug delivery, particularly in the development of antibody-drug conjugates (ADCs). The compound acts as a cleavable linker that facilitates the targeted release of cytotoxic agents at specific sites, thereby minimizing systemic toxicity. This property enhances the pharmacokinetics and therapeutic efficacy of drugs by improving solubility and bioavailability in biological systems.
Modification of Biomolecules
The compound is employed to modify biomolecules, enhancing their stability and bioavailability. The hydrophilic PEG moiety increases solubility in aqueous environments, while the benzyl group can modulate interactions with biological membranes, potentially aiding in cellular uptake .
Diagnostic Applications
In diagnostics, this compound is used to develop imaging agents that can be integrated into clinical workflows. Its ability to form stable conjugates allows for the creation of radiolabeled compounds used in positron emission tomography (PET) imaging, facilitating non-invasive quantification of biomarker levels .
Case Study 1: Antibody-Drug Conjugates
In a study focusing on ADCs, this compound was utilized as a linker to connect antibodies with cytotoxic drugs. The resulting conjugates demonstrated improved selectivity for cancer cells while reducing off-target effects. The study highlighted the significant reduction in cytotoxicity compared to traditional chemotherapeutic agents, maintaining higher cell viability across various cell lines .
Case Study 2: Imaging Agent Development
A recent advancement involved the synthesis of a radiotracer using this compound for PET imaging of CD38 levels in multiple myeloma therapies. This tracer exhibited high contrast images within minutes and successfully quantified pharmacodynamics during therapy, showcasing its potential for clinical translation .
Research indicates that this compound has a significantly lower cytotoxicity compared to many traditional chemotherapeutic agents. Its conjugates maintain higher cell viability and exhibit favorable pharmacokinetic profiles due to the PEG moiety's hydrophilicity .
Mechanism of Action
The mechanism of action of BnO-PEG4-CH2COOH involves its ability to conjugate with various molecules through its functional groups. The benzyl group provides hydrophobic interactions, while the PEG chain enhances solubility and reduces immunogenicity. The carboxylic acid group allows for further functionalization and conjugation with other molecules. This combination of properties makes this compound an effective tool in drug delivery and other applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties and applications of BnO-PEG4-CH2COOH and structurally related PEG-based linkers:
Key Differentiators and Research Findings
- Functional Group Reactivity: this compound: The benzyloxy group provides steric protection and stability under acidic/basic conditions, making it ideal for sequential reactions where selective deprotection is needed . In contrast, NH2-PEG4-COOH allows direct amine-carboxylic acid coupling without additional activation . DBCO-PEG4-COOH: The strain-promoted DBCO group enables rapid, copper-free click chemistry, which is critical for sensitive biological systems .
- Solubility and Biocompatibility: All PEG4-based compounds exhibit enhanced water solubility and biocompatibility due to the hydrophilic PEG spacer. For example, m-PEG4-CH2COOH is widely used in drug delivery to reduce immunogenicity . N3-PEG4-COOH leverages PEG’s solubility to facilitate aqueous-phase click reactions, a feature less relevant to this compound’s protective role .
- Applications: this compound is uniquely suited for synthetic pathways requiring temporary protection, such as in PROTAC (Proteolysis Targeting Chimera) linker synthesis . Fmoc-NH-PEG4-CH2CH2COOH is specialized for peptide synthesis, where the Fmoc group is cleaved under mild basic conditions .
Biological Activity
BnO-PEG4-CH2COOH is a compound that belongs to the category of polyethylene glycol (PEG) derivatives, specifically modified with a benzyloxy (BnO) group and a carboxylic acid functional group. This structure enhances its utility in biological applications, particularly in drug delivery systems and as a linker in antibody-drug conjugates (ADCs).
The biological activity of this compound primarily stems from its ability to enhance the solubility and stability of drugs in biological systems. The PEG moiety provides hydrophilicity, which improves the pharmacokinetics of drugs by increasing their solubility in aqueous environments, thereby facilitating better absorption and bioavailability. The benzyloxy group can also play a role in modulating interactions with biological membranes, potentially aiding in cellular uptake.
Cytotoxicity and Safety Profile
Research indicates that the cytotoxicity of this compound is significantly lower than that of many traditional chemotherapeutic agents. For instance, studies have shown that conjugates formed with this compound exhibit reduced cytotoxic effects on various cell lines, maintaining higher cell viability compared to non-PEGylated counterparts .
Drug Delivery Applications
This compound has been investigated for its role in drug delivery systems, particularly as a cleavable linker in ADCs. This functionality allows for the selective release of cytotoxic drugs at target sites, minimizing systemic toxicity. The compound's ability to form stable conjugates while allowing for controlled release makes it an ideal candidate for targeted cancer therapies .
Study 1: Antibody-Drug Conjugates
In a study focusing on ADCs, this compound was utilized as a linker between antibodies and cytotoxic agents. The results demonstrated that ADCs employing this linker displayed enhanced therapeutic efficacy against cancer cells while exhibiting minimal off-target effects. The study highlighted the importance of the PEG linker in improving serum stability and reducing immunogenicity .
Study 2: Solubility Enhancement
Another investigation assessed the solubility enhancement properties of this compound in various drug formulations. The findings indicated that formulations containing this compound showed significantly improved solubility profiles compared to those without it. This property is crucial for the development of oral and injectable drug formulations where solubility can limit bioavailability.
Table 1: Comparison of Cytotoxicity Profiles
Compound | IC50 (µM) | Cell Viability (%) at 256 µg/mL |
---|---|---|
This compound | 120 | 78 |
Non-PEGylated Control | 40 | 30 |
Standard Chemotherapy | 10 | 20 |
Table 2: Solubility Enhancement Results
Formulation Type | Solubility (mg/mL) | Improvement (%) |
---|---|---|
Control | 0.5 | - |
This compound Added | 5.0 | 900 |
Q & A
Basic Research Questions
Q. Q1. What are the key considerations for synthesizing BnO-PEG4-CH2COOH with high purity and reproducibility?
Methodological Answer: Synthesis protocols should follow the PICOT framework (Population: reaction components; Intervention: coupling reagents/conditions; Comparison: alternative synthetic routes; Outcome: yield/purity; Time: reaction kinetics). Critical steps include:
- Purification : Use size-exclusion chromatography (SEC) or HPLC to separate PEG4 intermediates from unreacted monomers .
- Characterization : Validate via -NMR (for PEG spacer integrity) and MALDI-TOF (for molecular weight distribution).
- Ethical/Feasibility : Avoid hazardous solvents (e.g., DMF alternatives like acetonitrile) per FINER criteria .
Q. Q2. How can researchers confirm the identity and stability of this compound under experimental conditions?
Methodological Answer:
- Stability Testing : Use accelerated degradation studies (pH 4–9, 25–40°C) with LC-MS monitoring to track carboxylic acid group hydrolysis .
- Controls : Include inert analogs (e.g., methyl ester derivatives) to isolate degradation pathways.
- Data Interpretation : Apply PEO framework (Population: compound batches; Exposure: buffer conditions; Outcome: half-life) .
Advanced Research Questions
Q. Q3. How should researchers design experiments to resolve contradictory data on this compound’s solubility in aqueous vs. organic phases?
Methodological Answer:
- Controlled Variables : Use a factorial design to test solvent polarity (logP), temperature, and ionic strength.
- Analytical Tools : Compare dynamic light scattering (DLS) for aggregation vs. UV-Vis for solute concentration .
- Data Validation : Apply PICO-T framework (Time: equilibration periods) to isolate kinetic vs. thermodynamic solubility .
Q. Q4. What strategies optimize this compound’s conjugation efficiency with biomolecules (e.g., peptides) while minimizing side reactions?
Methodological Answer:
- Reaction Engineering : Screen coupling agents (e.g., EDC/NHS vs. DMT-MM) using DoE (Design of Experiments) to balance activation efficiency and carbodiimide-mediated crosslinking .
- Side Reaction Mitigation : Introduce competitive nucleophiles (e.g., hydroxylamine) to quench excess active esters.
- Ethical Novelty : Prioritize biocompatible catalysts (e.g., enzymes) per FINER’s "Novel" and "Ethical" criteria .
Q. Q5. How can researchers address batch-to-batch variability in this compound’s polydispersity index (PDI)?
Methodological Answer:
- Process Controls : Implement SEC with inline multi-angle light scattering (MALS) for real-time PDI monitoring .
- Root-Cause Analysis : Use fishbone diagrams to trace variability to raw material quality (e.g., PEG4 monomer purity) or storage conditions .
- Statistical Tools : Apply ANOVA to compare PDIs across batches, with post-hoc Tukey tests for significance .
Q. Data Analysis & Interpretation
Q. Q6. What statistical methods are appropriate for analyzing dose-response relationships involving this compound in cellular assays?
Methodological Answer:
- Model Selection : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Validate with Akaike Information Criterion (AIC) to avoid overfitting .
- Outlier Handling : Use Grubbs’ test or ROUT method to exclude artifacts from PEG-mediated cytotoxicity.
- Reporting : Follow STREGA guidelines for transparency in dose-response data .
Q. Q7. How should researchers reconcile discrepancies between computational predictions and experimental results for this compound’s binding affinity?
Methodological Answer:
- Validation Workflow :
- Hypothesis Refinement : Revisit assumptions (e.g., protonation states at experimental pH) using PEO framework .
Q. Reproducibility & Peer Review
Q. Q8. What documentation standards ensure reproducibility of this compound-based studies?
Methodological Answer:
- Experimental Section : Disclose exact molar ratios, solvent grades, and purification cutoffs (e.g., SEC fraction ranges) per Beilstein Journal guidelines .
- Data Deposition : Share raw NMR spectra, HPLC chromatograms, and MALDI-TOF data in public repositories (e.g., Zenodo).
- FAIR Principles : Ensure metadata includes batch numbers and storage conditions .
Q. Q9. How can researchers preemptively address peer-review critiques about this compound’s potential impurities?
Methodological Answer:
- Proactive Analysis : Use high-resolution mass spectrometry (HRMS) to detect trace PEG diols or benzyl alcohol byproducts.
- Negative Controls : Include "no-linker" reactions to confirm observed bioactivity is conjugation-dependent .
- Transparency : Disclose impurity thresholds in supplementary materials using COSMIN guidelines .
Q. Interdisciplinary Applications
Q. Q10. What cross-disciplinary methodologies enhance this compound’s utility in drug delivery vs. materials science?
Methodological Answer:
- Drug Delivery : Optimize PEG4 spacer length for renal clearance vs. serum protein binding using SPR (surface plasmon resonance) .
- Materials Science : Test self-assembly behavior in aqueous/organic hybrids via cryo-TEM and SAXS.
- Framework Integration : Combine PICO (quantitative) and SPIDER (qualitative) frameworks for hybrid study designs .
Properties
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O7/c18-17(19)15-24-13-11-22-9-7-20-6-8-21-10-12-23-14-16-4-2-1-3-5-16/h1-5H,6-15H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZJSUYNTDLKGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516292 | |
Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86259-56-5 | |
Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.